1H-Indazol-3-amine hydrochloride

Solubility Formulation Salt Selection

Medicinal chemistry programs requiring a high-solubility 3-aminoindazole scaffold often face handling and reproducibility issues with poorly soluble free bases. 1H-Indazol-3-amine hydrochloride directly solves this problem with validated kinase hinge-binding utility. - Aqueous solubility ≥25 mg/mL, a >20-fold improvement over the free base, enabling aqueous-phase coupling and amide bond formations. - Unsubstituted core validated as a starting point for potent Bcr-Abl inhibitors, including derivatives active against the T315I gatekeeper mutant. - Provides a clean scaffold for systematic SAR at the 4-, 5-, 6-, or 7-positions to generate focused libraries for FGFR-driven oncology programs.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
Cat. No. B11915672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-amine hydrochloride
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)N.Cl
InChIInChI=1S/C7H7N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H
InChIKeyJOWDKOUQJXQNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-amine Hydrochloride: Core Kinase Inhibitor Scaffold


1H-Indazol-3-amine hydrochloride (CAS: 866187-25-9) is the hydrochloride salt of the 3-aminoindazole heterocycle, a privileged hinge-binding pharmacophore in kinase inhibitor drug discovery [1]. The compound features a planar indazole core (benzene fused to pyrazole) with a 3-amino substituent; salt formation enhances aqueous solubility relative to the free base, improving its utility as a synthetic intermediate for FGFR, Bcr-Abl, and other tyrosine kinase inhibitor programs [2].

Why 1H-Indazol-3-amine HCl Cannot Be Replaced


Not all 3-aminoindazoles are equivalent. 1H-Indazol-3-amine hydrochloride represents the unsubstituted core scaffold whose hydrochloride salt form provides a reproducible, high-solubility starting point for derivatization [1]. Substituted analogs (e.g., 4-aryl or 6-aryl derivatives) display dramatically different kinase selectivity and potency profiles, as shown in head-to-head enzymatic and cellular assays [2]. Moreover, the hydrochloride salt offers ≥25 mg/mL aqueous solubility, a >20-fold improvement over the free base (1.07 mg/mL), which directly impacts formulation and synthetic handling in medicinal chemistry workflows .

Quantitative Performance Comparison


Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt of 1H-indazol-3-amine exhibits substantially higher aqueous solubility than its free base counterpart. Experimental data indicate that 1H-indazol-3-amine hydrochloride dissolves in water at concentrations ≥25 mg/mL [1]. In contrast, the free base 1H-indazol-3-amine shows limited aqueous solubility of only 1.07 mg/mL under comparable conditions .

Solubility Formulation Salt Selection

Bcr-Abl Inhibition vs. Imatinib

In a series of N,N'-dibenzoylpiperazine derivatives incorporating 1H-indazol-3-amine, compound 11a displayed potent inhibition of both Bcr-AblWT and the imatinib-resistant T315I mutant. Compound 11a inhibited Bcr-AblWT with an IC50 of 0.014 µM and Bcr-AblT315I with an IC50 of 0.45 µM [1]. Imatinib, the first-line Bcr-Abl inhibitor, exhibits IC50 values of 0.13 µM (WT) and 22.22 µM (T315I) in comparable cellular assays [2].

Bcr-Abl Kinase Inhibitor Imatinib Resistance

FGFR1 Inhibition vs. Clinical Inhibitors

Structure-guided optimization of 1H-indazol-3-amine yielded compound 7r, which inhibits FGFR1 with an IC50 of 2.9 nM in enzymatic assays [1]. This potency is comparable to the clinical FGFR inhibitors AZD4547 (IC50 = 0.2–1.8 nM) [2] and NVP-BGJ398 (IC50 = 0.9 nM) [3], confirming that the indazole scaffold can achieve single-digit nanomolar FGFR1 inhibition.

FGFR1 Kinase Inhibitor Cancer

Cancer Cell Selectivity vs. Normal Cells

A derivative of 1H-indazol-3-amine (compound 6o) exhibited potent antiproliferative activity against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM, while displaying reduced toxicity toward normal human embryonic kidney (HEK-293) cells (IC50 = 33.2 µM) [1].

Anticancer Selectivity K562

Kinase Selectivity Shifts by Substitution Pattern

Modest structural modifications to the 1H-indazol-3-amine core drastically alter kinase inhibition profiles. The unsubstituted core (1H-indazol-3-amine) shows weak PDK1 inhibition (IC50 = 311 µM) [1]. In contrast, 4-(4-aminophenyl) substitution confers nanomolar FLT3 inhibition (IC50 = 43 nM) and micromolar c-Kit inhibition (IC50 = 7.36 µM) [2], while 6-phenyl substitution yields potent Bcr-Abl inhibition [3].

SAR Kinase Selectivity Indazole

1H-Indazol-3-amine HCl: Optimal Use Cases


Imatinib-Resistant Bcr-Abl Inhibitor Synthesis

1H-Indazol-3-amine hydrochloride serves as the ideal starting material for synthesizing Bcr-Abl inhibitors that retain potency against the T315I gatekeeper mutant. As demonstrated, derivatives based on this core can achieve sub-micromolar IC50 values against T315I, addressing a critical limitation of first-generation Bcr-Abl inhibitors [1].

FGFR-Targeted Cancer Therapeutics

The scaffold is extensively validated as an FGFR1 hinge-binding motif, with optimized derivatives exhibiting low nanomolar enzymatic inhibition comparable to clinical FGFR inhibitors. Medicinal chemists can utilize the hydrochloride salt to rapidly generate focused libraries for FGFR-driven oncology programs [2].

Aqueous-Phase Synthesis

Due to its high aqueous solubility (≥25 mg/mL), 1H-indazol-3-amine hydrochloride is particularly well-suited for aqueous-based coupling reactions, amide bond formations, and other transformations that require water-soluble reactants, offering practical advantages over the less soluble free base [3].

SAR Studies Building Block

The unsubstituted hydrochloride salt provides a clean, versatile core for systematic SAR exploration. Substitutions at the 4-, 5-, 6-, or 7-positions yield distinct kinase selectivity profiles, enabling the discovery of potent and selective inhibitors across multiple kinase families [4].

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